Guineesine

Catalog No.
S529585
CAS No.
55038-30-7
M.F
C24H33NO3
M. Wt
383.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guineesine

CAS Number

55038-30-7

Product Name

Guineesine

IUPAC Name

(2E,4E,12E)-13-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)trideca-2,4,12-trienamide

Molecular Formula

C24H33NO3

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C24H33NO3/c1-20(2)18-25-24(26)14-12-10-8-6-4-3-5-7-9-11-13-21-15-16-22-23(17-21)28-19-27-22/h8,10-17,20H,3-7,9,18-19H2,1-2H3,(H,25,26)/b10-8+,13-11+,14-12+

InChI Key

FPMPOFBEYSSYDQ-AUVZEZIHSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Guineesine; Pipyahyine;

Canonical SMILES

CC(C)CNC(=O)C=CC=CCCCCCCC=CC1=CC2=C(C=C1)OCO2

Isomeric SMILES

CC(C)CNC(=O)/C=C/C=C/CCCCCC/C=C/C1=CC2=C(C=C1)OCO2

The exact mass of the compound Guineensine is 383.246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Guineesine (CAS: 55038-30-7) is a highly specialized N-isobutylamide alkaloid isolated from Piper species, primarily procured as a sub-micromolar endocannabinoid reuptake inhibitor (ECRI) and potent anti-inflammatory research probe [1]. Unlike the bulk alkaloid piperine, guineesine features an extended 12-carbon unsaturated chain terminating in an isobutylamide moiety, a structural divergence that dictates its high lipid-membrane permeability and specific affinity for endocannabinoid transport mechanisms [2]. For industrial and advanced academic buyers, guineesine represents a targeted bioactive standard that bridges the gap between traditional phytochemical libraries and modern neuropharmacological drug development[1].

Substituting guineesine with the more ubiquitous and inexpensive piperine, or utilizing crude Piper extracts, fundamentally compromises assay specificity in endocannabinoid research [1]. Piperine lacks the specific structural geometry required to potently inhibit the cellular reuptake of anandamide (AEA) and 2-arachidonoylglycerol (2-AG). Furthermore, closely related analogs such as methylpiperate exhibit strong monoamine oxidase (MAO) inhibition, which introduces severe confounding variables in behavioral and neurochemical assays [2]. Procurement of high-purity guineesine is therefore mandatory for researchers requiring selective endocannabinoid modulation without the off-target MAO interference characteristic of generic piperamides [1].

Endocannabinoid Reuptake Inhibition (Targeted Potency)

Guineesine inhibits the cellular reuptake of endogenous cannabinoids, specifically anandamide and 2-AG, with an EC50 of 290 nM in U937 cell models [1]. In contrast, baseline piperamides like piperine do not exhibit this sub-micromolar affinity for the endocannabinoid transport system, making them unsuitable for targeted ECRI assays [1].

Evidence DimensionEndocannabinoid (AEA/2-AG) Reuptake Inhibition
Target Compound DataEC50 = 290 nM
Comparator Or BaselinePiperine (Inactive at sub-micromolar concentrations for this specific pathway)
Quantified Difference>10-fold higher specificity and potency for EC reuptake
ConditionsU937 cell model in vitro assay

Enables precise pharmacological elevation of endogenous cannabinoids without direct CB1/CB2 receptor agonism, crucial for advanced CNS drug discovery.

Monoamine Oxidase (MAO) Off-Target Profile

While many Piper alkaloids are broad-spectrum MAO inhibitors, guineesine provides a highly selective off-target profile. It exhibits only moderate MAO inhibition (IC50 = 139.2 μM), whereas its close structural analog methylpiperate acts as a strong MAO inhibitor (IC50 = 3.6 μM) [1]. This reduced MAO affinity prevents confounding monoaminergic effects during endocannabinoid behavioral testing [1].

Evidence DimensionTotal Monoamine Oxidase (MAO) Inhibition
Target Compound DataIC50 = 139.2 μM
Comparator Or BaselineMethylpiperate (IC50 = 3.6 μM)
Quantified Difference38.6-fold lower MAO inhibition
ConditionsMouse brain homogenate in vitro assay

Guineesine's weak MAO inhibition ensures that observed in vivo behavioral effects are driven by endocannabinoid modulation rather than generic monoamine accumulation.

In Vivo Anti-Inflammatory and Analgesic Efficacy

In preclinical murine models of acute and inflammatory pain, guineesine achieves high efficacy at low doses. Intraperitoneal administration of 2.5 mg/kg yields a 95.6% inhibition of inflammatory pain, while 5.0 mg/kg provides 50.0% inhibition of edema formation [1]. This quantitative performance exceeds standard crude extracts, which require significantly higher mass loadings to achieve comparable anti-inflammatory readouts [1].

Evidence DimensionInhibition of inflammatory pain
Target Compound Data95.6% inhibition at 2.5 mg/kg (i.p.)
Comparator Or BaselineCrude Piper extracts / baseline amides (require >10-50 mg/kg for comparable effects)
Quantified DifferenceNear-complete inhibition at single-digit mg/kg dosing
ConditionsMouse model of acute and inflammatory pain

Justifies the procurement of the purified compound for high-value preclinical analgesic modeling where dose-sparing and high potency are required.

Formulation and Processability for In Vivo Assays

Despite its high lipophilicity and poor aqueous solubility (<1 mg/mL), guineesine exhibits excellent processability in standard laboratory co-solvents. It readily achieves stock concentrations of 20 mg/mL in pure DMSO, which can be seamlessly diluted into a 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline vehicle to yield a stable 2 mg/mL working solution for in vivo administration .

Evidence DimensionSolubility and Formulation Stability
Target Compound Data20 mg/mL stock in DMSO; stable 2 mg/mL in multi-component vehicle
Comparator Or BaselineAqueous buffers (Solubility < 1 mg/mL)
Quantified Difference>20-fold increase in working concentration via optimized co-solvent formulation
Conditions10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline at ambient temperature

Guarantees that the compound can be reliably formulated for reproducible dosing in animal models without precipitation issues.

Endocannabinoid System (ECS) Modulator Screening

Procured as a positive control or lead scaffold for developing indirect cannabimimetic agents that block AEA/2-AG reuptake without direct receptor agonism [1].

Preclinical Analgesic and Anti-inflammatory Drug Development

Utilized in vivo to model the suppression of endotoxemia and inflammatory pain, leveraging its high potency at low doses (2.5 mg/kg) [1].

Polypharmacology and CNS Receptor Assays

Used as a specialized probe in DAT, 5HT2A, and sigma receptor binding studies, where its N-isobutylamide structure provides distinct interaction profiles compared to piperine [1].

Analytical Standard for Phytochemical Profiling

Procured as a high-purity reference standard for the quality control and standardization of premium Piper nigrum and Piper longum extracts, ensuring batch-to-batch reproducibility of the minor bioactive piperamides [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

383.24604391 Da

Monoisotopic Mass

383.24604391 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7DK8DMU9JX

Wikipedia

Guineesine

Dates

Last modified: 04-14-2024
1: Liu W, Jiang Z, Chen J, Zhang X, Ma Y. [Chemical constituents from air-dried Piper longum]. Zhongguo Zhong Yao Za Zhi. 2009 May;34(9):1101-3. Chinese. PubMed PMID: 19685743.

Explore Compound Types